3-Hydroxycyclobutanecarboxylic acid

Beschreibung

The exact mass of the compound 3-Hydroxycyclobutanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxycyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxycyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

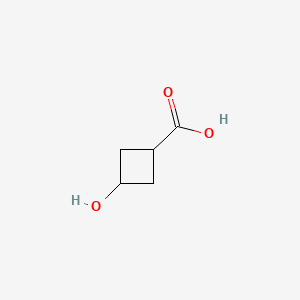

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHGVMYLGGANKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941231, DTXSID001273220, DTXSID801279191 | |

| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194788-10-8, 1268521-85-2, 552849-33-9 | |

| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxycyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Small Scaffold

In the landscape of medicinal chemistry and organic synthesis, small, rigid scaffolds that offer precise three-dimensional positioning of functional groups are invaluable. 3-Hydroxycyclobutanecarboxylic acid, a deceptively simple molecule, has emerged as a critical building block, particularly in the development of sophisticated therapeutic agents. Its constrained cyclobutane ring provides a unique conformational rigidity that is increasingly sought after by drug designers to enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1][2]

The inherent strain of the four-membered ring influences bond angles and reactivity, while the hydroxyl and carboxylic acid functionalities provide versatile handles for a wide array of chemical transformations. This combination allows chemists to construct complex molecular architectures with a high degree of stereochemical control, a crucial factor for biological activity. This guide provides a comprehensive overview of 3-Hydroxycyclobutanecarboxylic acid, detailing its properties, synthesis, characterization, and pivotal role in modern drug discovery.

Physicochemical Properties and Identification

Accurate identification and characterization are the bedrock of reproducible science. 3-Hydroxycyclobutanecarboxylic acid exists as cis and trans diastereomers, which can exhibit different biological activities and require distinct synthetic strategies.

| Property | Value | References |

| IUPAC Name | 3-hydroxycyclobutane-1-carboxylic acid | [3][4] |

| Molecular Formula | C₅H₈O₃ | [4][5] |

| Molecular Weight | 116.12 g/mol | [4][6] |

| CAS Number | 194788-10-8 (unspecified stereochemistry) | [3][5] |

| 552849-33-9 (cis-isomer) | [6][7] | |

| 1268521-85-2 (trans-isomer) | [8] | |

| Boiling Point (Predicted) | 290.1 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.448 g/cm³ | [5] |

| pKa (Predicted) | 4.54 | [6] |

Synthesis Strategies: Crafting the Cyclobutane Core

The synthesis of 3-hydroxycyclobutanecarboxylic acid, particularly with stereochemical control, is a topic of significant interest. The most common precursor is 3-oxocyclobutanecarboxylic acid, which can be synthesized through various routes.[9][10] The subsequent reduction of the ketone determines the stereochemistry of the final product.

Workflow for Stereoselective Synthesis

The following diagram illustrates a general workflow for synthesizing both cis and trans isomers of 3-hydroxycyclobutanecarboxylic acid, starting from a common intermediate.

Caption: General synthetic workflow for 3-hydroxycyclobutanecarboxylic acid isomers.

Protocol 1: Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid

This protocol outlines the reduction of 3-oxocyclobutanecarboxylic acid, a common method that typically favors the formation of the cis isomer due to steric hindrance directing the hydride attack from the less hindered face.

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to alcohols. The choice of an alcoholic solvent like methanol or ethanol is standard as it is protic and effectively solvates the borohydride reagent. The reaction is typically run at low temperatures to enhance stereoselectivity.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This minimizes side reactions and improves selectivity.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The slow addition helps control the exothermic reaction and gas evolution.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is acidic (~pH 3-4). This neutralizes the excess borohydride and the resulting borate esters.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure cis-3-hydroxycyclobutanecarboxylic acid.

Protocol 2: Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid via Mitsunobu Reaction

Obtaining the trans isomer often requires a stereochemical inversion of the more readily available cis-alcohol. The Mitsunobu reaction is a powerful tool for achieving this inversion.

Rationale: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry. In this case, the cis-alcohol is converted to an ester (e.g., a p-nitrobenzoate ester), and subsequent hydrolysis yields the inverted trans-alcohol. Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) are the key reagents that activate the alcohol.[11]

Step-by-Step Methodology:

-

Reactant Setup: In a nitrogen-flushed flask, dissolve cis-3-hydroxycyclobutanecarboxylate ester (1 eq.), triphenylphosphine (1.5 eq.), and p-nitrobenzoic acid (1.5 eq.) in an anhydrous solvent like tetrahydrofuran (THF).[11]

-

Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The characteristic red color of the azodicarboxylate will fade as the reaction proceeds.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Workup: Concentrate the reaction mixture in vacuo. The crude product, containing triphenylphosphine oxide and the ester, can be purified by column chromatography.

-

Hydrolysis: Dissolve the purified trans-p-nitrobenzoate ester in a mixture of methanol and water.

-

Saponification: Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq.), and stir the mixture at room temperature until the ester is fully hydrolyzed.

-

Isolation: Neutralize the reaction with acid and extract the trans-3-hydroxycyclobutanecarboxylic acid as described in Protocol 1.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutane ring protons and the proton on the carbon bearing the hydroxyl group. The coupling constants and chemical shifts of the methine proton (CH-OH) can help distinguish between the cis and trans isomers.

-

¹³C NMR: The carbon NMR will show five distinct signals corresponding to the five carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 115.[9]

Applications in Drug Discovery: A Scaffold for Innovation

The rigid, three-dimensional nature of the 3-hydroxycyclobutane core makes it an attractive scaffold in drug design.[2][12] It can act as a bioisostere for other groups, improve metabolic stability, or serve to orient key pharmacophoric elements in a precise geometry to maximize interaction with a biological target.[1]

Case Study: Rociletinib (CO-1686)

A prominent example is Rociletinib (CO-1686) , a third-generation tyrosine kinase inhibitor (TKI) developed to target specific mutations in the Epidermal Growth Factor Receptor (EGFR) found in non-small cell lung cancer (NSCLC).[13][14] While its development was ultimately halted, its structure highlights the strategic use of a cyclobutane-containing moiety. Rociletinib contains an acrylamide warhead that forms a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition.

The drug's core structure features a 2,4-diaminopyrimidine scaffold. Although Rociletinib itself does not contain the 3-hydroxycyclobutanecarboxylic acid moiety directly, related kinase inhibitors frequently utilize such small, functionalized carbocycles to probe the binding pocket and optimize pharmacological properties.[15]

Signaling Pathway Context: EGFR Inhibition

The diagram below illustrates the simplified EGFR signaling pathway, which is crucial for cell growth and proliferation. Mutations can lead to its constitutive activation, driving cancer growth. Inhibitors like Rociletinib block this pathway.

Caption: Simplified EGFR signaling pathway targeted by inhibitors like Rociletinib.

Safety and Handling

3-Hydroxycyclobutanecarboxylic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood.

-

First Aid (Skin Contact): Remove contaminated clothing and wash the affected area with soap and plenty of water.[16]

-

First Aid (Eye Contact): Rinse cautiously with water for several minutes.[16]

-

First Aid (Inhalation): Move the person into fresh air. If breathing is difficult, give oxygen.[16]

Conclusion

3-Hydroxycyclobutanecarboxylic acid has transitioned from a chemical curiosity to a cornerstone building block in modern medicinal chemistry. Its unique conformational constraints and versatile functional groups provide a powerful platform for the design of next-generation therapeutics. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for scientists aiming to leverage its properties to address complex challenges in drug discovery. As synthetic methodologies continue to improve, the application of this small but potent scaffold is poised to expand even further.

References

-

ChemBK. (n.d.). 3-hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Retrieved from [Link]

-

Kim, D. W., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-. Retrieved from [Link]

-

Kim, D. W., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). PubMed. Retrieved from [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.

-

Chemspace. (n.d.). 3-hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Retrieved from [Link]

- Google Patents. (n.d.). US10138224B2 - Preparation method of rociletinib.

-

ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

ResearchGate. (n.d.). Design, preparation and biological evaluation of new Rociletinib-inspired analogs as irreversible EGFR inhibitors to treat non-small-cell-lung cancer. Retrieved from [Link]

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

-

PubChemLite. (n.d.). 3-hydroxycyclobutanecarboxylic acid (C5H8O3). Retrieved from [Link]

-

Chemdad. (n.d.). Cyclobutanecarboxylic acid, 3-hydroxy-, trans-. Retrieved from [Link]

-

Journal of Chemical Education. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.

-

PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

-

Chemdad. (n.d.). cis-3-Hydroxycyclobutanecarboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). CYCLOBUTYLAMINE. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-cyclobutanecarboxylic acid 95% | CAS: 194788-10-8 | AChemBlock [achemblock.com]

- 4. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. cis-3-Hydroxycyclobutanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Cyclobutanecarboxylic acid, 3-hydroxy-, trans- Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 11. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 12. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

3-Hydroxycyclobutanecarboxylic acid structure and properties.

An In-depth Technical Guide to 3-Hydroxycyclobutanecarboxylic Acid: Structure, Properties, and Applications

Introduction

3-Hydroxycyclobutanecarboxylic acid is a functionalized cyclobutane derivative that has garnered significant attention as a versatile building block in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors.[1] Its rigid, four-membered ring structure, combined with the presence of both hydroxyl and carboxylic acid functional groups, provides a unique scaffold for creating complex molecules with well-defined three-dimensional geometries. The inherent ring strain of the cyclobutane core influences bond angles and reactivity, offering distinct synthetic pathways compared to more common five- or six-membered ring systems. This guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and applications of 3-hydroxycyclobutanecarboxylic acid, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

The fundamental structure of 3-hydroxycyclobutanecarboxylic acid consists of a cyclobutane ring substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group at the 1- and 3-positions. This substitution pattern gives rise to stereoisomerism, resulting in two distinct diastereomers: cis and trans.

-

cis-isomer: The hydroxyl and carboxylic acid groups are on the same side of the cyclobutane ring.

-

trans-isomer: The hydroxyl and carboxylic acid groups are on opposite sides of the ring.[2]

The stereochemistry of these isomers is critical as it dictates the molecule's overall shape and how it interacts with biological targets, a crucial factor in drug design.[2]

Caption: 2D structures of cis and trans isomers.

Table 1: Chemical Identifiers for 3-Hydroxycyclobutanecarboxylic Acid and its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Hydroxycyclobutanecarboxylic acid (mixture) | 194788-10-8[1][3][4][5] | C₅H₈O₃[1][3][4] | 116.12[3][4][6] |

| cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9[7][8][9] | C₅H₈O₃[7][9] | 116.12[7][9] |

| trans-3-Hydroxycyclobutanecarboxylic acid | 1268521-85-2[2][6][10] | C₅H₈O₃[2] | 116.12[2][10] |

Physicochemical Properties

The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-donating/accepting carboxylic acid group makes 3-hydroxycyclobutanecarboxylic acid a polar molecule, generally soluble in polar solvents.[2] Many of its physical properties are predicted values, as extensive experimental data is not always available.

Table 2: Physicochemical Properties of 3-Hydroxycyclobutanecarboxylic Acid

| Property | Value | Source |

| Appearance | Colorless crystalline solid[1] / Colorless to pale yellow solid[2] | [1][2] |

| Boiling Point | 290.1 °C at 760 mmHg (Predicted) | [1][4][9] |

| Density | 1.448 g/cm³ (Predicted) | [1][4][9] |

| Flash Point | 143.5 °C (Predicted) | [1][4] |

| pKa | 4.54 ± 0.40 (Predicted) | [9] |

| LogP | -0.15810 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-hydroxycyclobutanecarboxylic acid. The key expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O–H Stretching: A very broad absorption is expected in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[11][12] This band will overlap with the C-H stretching signals. A separate, sharper O-H stretch for the alcohol group may also be visible.

-

C=O Stretching: An intense, sharp absorption band is expected between 1690 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[11][12]

-

C–O Stretching: A band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretch of the carboxylic acid.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, often near 12 δ.[11] The protons on the cyclobutane ring would appear in the aliphatic region, with their specific chemical shifts and coupling patterns being highly dependent on the cis or trans stereochemistry. The proton attached to the same carbon as the hydroxyl group (CH-OH) would be shifted downfield compared to the other ring protons.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 δ range.[11] The carbon bearing the hydroxyl group would appear around 60-70 δ, while the other ring carbons would be found further upfield.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) may be observed, though it can be weak for straight-chain carboxylic acids.[13] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]).[13] A characteristic fragmentation for larger acids is the McLafferty rearrangement, which can result in a prominent peak at m/z 60 for a γ-hydrogen-containing acid.[13][14]

Table 3: Predicted Mass Spectrometry Data (m/z of Adducts)

| Adduct | Predicted m/z |

| [M+H]⁺ | 117.05462 |

| [M+Na]⁺ | 139.03656 |

| [M-H]⁻ | 115.04006 |

| [M+NH₄]⁺ | 134.08116 |

| Source:[15] |

Synthesis and Chemical Reactivity

Synthetic Pathways

A common and practical route to 3-hydroxycyclobutanecarboxylic acid involves the stereoselective reduction of a 3-oxocyclobutanecarboxylate precursor. The keto group can be reduced using various reducing agents, and the choice of agent and reaction conditions can influence the stereochemical outcome (cis vs. trans). The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Caption: General workflow for the synthesis of the cis-isomer.

Example Experimental Protocol: Synthesis of Methyl cis-3-hydroxycyclobutanecarboxylate

This protocol describes the reduction step to form the ester precursor.[16] The final hydrolysis step would follow standard procedures.

-

Preparation: Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to a temperature between -78°C and -60°C in a dry ice/acetone bath.

-

Reduction: While stirring, slowly add a THF solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) dropwise, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by carefully adding 6 M hydrochloric acid dropwise at approximately 0°C until the pH of the solution is between 5 and 6.

-

Extraction: Dilute the mixture with ethyl acetate and stir for 30 minutes. Filter the mixture through a pad of celite, washing the filter cake with additional ethyl acetate. Separate the organic layer and extract the aqueous phase with ethyl acetate.

-

Isolation: Combine all organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, methyl cis-3-hydroxycyclobutanecarboxylate.[16]

Chemical Reactivity

The bifunctional nature of 3-hydroxycyclobutanecarboxylic acid allows for a wide range of chemical transformations:

-

Hydroxyl Group: Can undergo esterification, etherification, or oxidation to the corresponding ketone (3-oxocyclobutanecarboxylic acid).

-

Carboxylic Acid Group: Can be readily converted to esters, amides, acid chlorides, or reduced to the corresponding alcohol.

This dual reactivity makes it a powerful scaffold for building molecular complexity.

Applications in Research and Drug Development

The unique, constrained structure of the cyclobutane ring makes 3-hydroxycyclobutanecarboxylic acid and its derivatives highly valuable in medicinal chemistry. The rigid framework helps to lock substituents into specific spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.

-

Scaffold for Bioactive Molecules: The carboxylic acid group is a common pharmacophore in many drugs, enhancing water solubility and enabling strong interactions (e.g., hydrogen bonding, salt bridges) with enzyme active sites.[17] However, it can also limit membrane permeability.[18][19] The 3-hydroxycyclobutane scaffold allows chemists to present this crucial group within a novel conformational context.

-

PET Imaging Agents: The cis-isomer has been specifically identified as a useful precursor in the preparation of Positron Emission Tomography (PET) imaging agents for detecting human tumors.[8] This highlights its utility in developing advanced diagnostic tools.

-

Intermediates in Synthesis: As a readily available intermediate, it allows researchers to bypass the often complex synthesis of the core cyclobutane structure and focus on functional group elaboration to create libraries of compounds for screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-hydroxycyclobutanecarboxylic acid is classified as an irritant.[6]

-

Hazard Statements:

-

Precautions: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Hydroxycyclobutanecarboxylic acid is a key building block whose value lies in its unique combination of a strained cyclobutane ring and versatile hydroxyl and carboxylic acid functionalities. Its distinct stereoisomers provide a rigid and tunable scaffold that is highly sought after in modern drug discovery and organic synthesis. The well-characterized synthetic routes and predictable reactivity profile ensure its continued importance as a foundational element for creating novel, high-value molecules with specific and potent biological activities.

References

-

ChemBK. 3-hydroxycyclobutane-1-carboxylic acid. [Link]

-

Chemspace. 3-hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CSSS00011999410. [Link]

-

Pharmaffiliates. The Chemistry Behind 3-Hydroxycyclobutanecarboxylic Acid: A Building Block for Innovation. [Link]

-

Chongqing Chemdad Co., Ltd. Cyclobutanecarboxylic acid, 3-hydroxy-, trans-. [Link]

-

PubChem. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986. [Link]

-

Chongqing Chemdad Co., Ltd. cis-3-Hydroxycyclobutanecarboxylic acid. [Link]

-

PubChemLite. 3-hydroxycyclobutanecarboxylic acid (C5H8O3). [Link]

-

Organic Syntheses. Procedure. [Link]

-

PubChem. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193. [Link]

- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid - CN103232340A.

-

ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]

-

PubChem. 3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726. [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. [Link]

-

Bloom Tech. Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Center for Biotechnology Information. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

MassBank. (3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid. [Link]

-

Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

-

NIST. Cyclobutylcarboxylic acid. [Link]

-

YouTube. Mass Spec 3e Carboxylic Acids. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 1268521-85-2: trans-3-Hydroxycyclobutanecarboxylic acid [cymitquimica.com]

- 3. 3-Hydroxy-cyclobutanecarboxylic acid 95% | CAS: 194788-10-8 | AChemBlock [achemblock.com]

- 4. 3-HYDROXYCYCLOBUTANECARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. 3-hydroxycyclobutane-1-carboxylic acid - C5H8O3 | CSSS00011999410 [chem-space.com]

- 6. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9 [chemicalbook.com]

- 9. cis-3-Hydroxycyclobutanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Cyclobutanecarboxylic acid, 3-hydroxy-, trans- Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. PubChemLite - 3-hydroxycyclobutanecarboxylic acid (C5H8O3) [pubchemlite.lcsb.uni.lu]

- 16. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. researchgate.net [researchgate.net]

- 19. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

cis/trans isomers of 3-Hydroxycyclobutanecarboxylic acid explained.

An In-Depth Technical Guide to the Cis/Trans Isomers of 3-Hydroxycyclobutanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

Stereoisomerism is a cornerstone of modern drug design, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, metabolic stability, and toxicity profile. The constrained, four-membered ring of the cyclobutane scaffold has become an increasingly important motif in medicinal chemistry, offering a rigid framework to orient functional groups in precise spatial arrangements. This guide provides a comprehensive technical examination of the cis and trans isomers of 3-Hydroxycyclobutanecarboxylic acid, a key building block in pharmaceutical development. We will explore the distinct structural and physicochemical properties of these diastereomers, delve into stereoselective synthetic strategies, detail robust analytical methods for their characterization and separation, and discuss their application in the synthesis of advanced therapeutic agents.

The Strategic Importance of Stereochemistry in Drug Development

In the intricate lock-and-key model of molecular biology, a drug molecule's shape is paramount. The carboxylic acid functional group, present in approximately 450 commercial drugs, is a critical pharmacophore due to its ability to form strong hydrogen bonds and ionic interactions at receptor sites.[1][2] However, the efficacy of this interaction is highly dependent on its orientation relative to other parts of the molecule. The use of rigid scaffolds, such as the cyclobutane ring, allows medicinal chemists to lock in specific conformations, thereby optimizing binding affinity and selectivity.

The isomers of 3-Hydroxycyclobutanecarboxylic acid serve as a quintessential example. The relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups—either on the same side (cis) or opposite sides (trans) of the ring—creates two molecules with distinct physicochemical properties and, consequently, different potential applications in drug synthesis. For instance, this core is a precursor to 3-Hydroxycyclobutanecarbonitrile, a vital intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib, used to treat autoimmune diseases.[3] Understanding and controlling the stereochemistry of this building block is therefore not an academic exercise, but a critical step in the rational design of novel therapeutics.[1][2][4]

Structural Elucidation and Physicochemical Properties

The fundamental difference between the cis and trans isomers of 3-Hydroxycyclobutanecarboxylic acid lies in their three-dimensional geometry. The cyclobutane ring is not perfectly planar and adopts a puckered conformation to relieve ring strain. This puckering influences the spatial relationship between the substituents at the C1 and C3 positions.

-

cis-3-Hydroxycyclobutanecarboxylic acid : The hydroxyl and carboxylic acid groups are on the same face of the cyclobutane ring.

-

trans-3-Hydroxycyclobutanecarboxylic acid : The hydroxyl and carboxylic acid groups are on opposite faces of the ring.

This stereochemical variance directly impacts their physical properties, intermolecular interactions, and how they are recognized by analytical systems and biological targets.

Caption: Molecular structures of cis and trans isomers.

Comparative Physicochemical Data

The distinct geometries of the isomers lead to differences in properties like crystal packing, polarity, and boiling points. While experimental data can vary, the following table summarizes key reported and predicted properties.

| Property | cis-3-Hydroxycyclobutanecarboxylic acid | trans-3-Hydroxycyclobutanecarboxylic acid |

| CAS Number | 552849-33-9[5][6][7][8][9] | 1268521-85-2[10][11] |

| Molecular Formula | C₅H₈O₃[5][9][11] | C₅H₈O₃[10][11] |

| Molecular Weight | 116.12 g/mol [5][9][11] | 116.12 g/mol [10] |

| Appearance | White to off-white solid[9] | Solid |

| Boiling Point (Predicted) | 290.1 ± 33.0 °C[5][8] | N/A |

| Density (Predicted) | 1.447 ± 0.06 g/cm³[5][8] | N/A |

| pKa (Predicted) | 4.54 ± 0.40[8] | N/A |

| Storage Temperature | 2-8°C[8] | 2-8°C[10] |

Stereoselective Synthesis Strategies

Control over the stereochemical outcome is the primary challenge in synthesizing the individual isomers. Most modern synthetic routes begin with a common precursor, 3-oxocyclobutanecarboxylic acid, and leverage stereoselective reactions to yield the desired isomer.[12][13][14]

A prevalent and efficient strategy involves the stereoselective reduction of the ketone to produce the cis-alcohol, which can then be converted to the trans-isomer through a configuration-inverting reaction.[15]

Caption: General synthetic workflow for cis and trans isomers.

Synthesis of the cis-Isomer

The synthesis of the cis-isomer is typically achieved by the reduction of a 3-oxocyclobutanecarboxylate ester. The choice of reducing agent is critical for stereoselectivity. Bulky reducing agents will preferentially attack the carbonyl from the less sterically hindered face, leading to the hydroxyl group being on the same side as the ester group, resulting in the cis product.

Synthesis of the trans-Isomer via Stereochemical Inversion

The trans-isomer is elegantly synthesized from the cis-isomer via the Mitsunobu reaction.[15] This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.

Causality: The Mitsunobu reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. The hydroxyl group of the cis-isomer is first activated by diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). A nucleophile (e.g., a carboxylate) then attacks the activated carbon center from the opposite side, displacing the activated hydroxyl group and inverting the stereocenter to yield the trans configuration. Subsequent hydrolysis of the resulting ester furnishes the final trans-3-Hydroxycyclobutanecarboxylic acid.[15]

Experimental Protocol: Mitsunobu Inversion of cis- to trans-Isomer

The following is a representative protocol based on established methodologies for converting the cis-alcohol to the trans-product.[15]

Materials:

-

cis-3-Hydroxycyclobutanecarboxylate ester

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

A suitable carboxylic acid (e.g., benzoic acid)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Base for hydrolysis (e.g., Lithium hydroxide - LiOH)

-

Solvents for extraction and purification (e.g., ethyl acetate, heptane)

Procedure:

-

Activation: Dissolve the cis-3-Hydroxycyclobutanecarboxylate ester and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C.

-

Mitsunobu Reaction: Add DEAD or DIAD dropwise to the cooled solution. The appearance of a characteristic orange or red color indicates the formation of the reactive intermediate. Add the nucleophilic carboxylic acid (e.g., benzoic acid) to the mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, quench the reaction and remove the solvent under reduced pressure. The crude product, now a trans-ester, can be purified using column chromatography over silica gel.[15]

-

Hydrolysis: Dissolve the purified trans-ester in a suitable solvent mixture (e.g., THF/water). Add a base such as LiOH and stir until the ester is fully hydrolyzed.

-

Isolation: Acidify the reaction mixture to protonate the carboxylate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final trans-3-Hydroxycyclobutanecarboxylic acid.

Analytical Characterization and Separation

Unambiguous identification and separation of the cis and trans isomers are critical for quality control and downstream applications. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing diastereomers.[16] The different spatial orientations of the substituents in the cis and trans isomers lead to distinct chemical shifts and proton-proton (¹H-¹H) coupling constants.

-

Chemical Shift: The protons attached to the carbons bearing the -OH and -COOH groups (C1-H and C3-H) will experience different magnetic environments in each isomer, resulting in different chemical shifts.

-

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them (Karplus relationship). In the puckered cyclobutane ring, the dihedral angles between C1-H/C2-H and C3-H/C4-H are different for the cis and trans isomers, leading to measurably different J-values. This is often the most definitive way to assign the stereochemistry via NMR.[17] While specific spectra for these exact compounds are available through specialized databases, the principles of analysis are well-established for substituted cyclopentanes and cyclobutanes.[16][18][19]

X-ray Crystallography

For definitive structural proof, single-crystal X-ray crystallography is the gold standard.[20] This technique provides the precise three-dimensional coordinates of every atom in the crystal lattice, offering unambiguous confirmation of the relative stereochemistry (cis or trans).[20][21][22][23] Obtaining a high-quality crystal suitable for diffraction is often the rate-limiting step.[20]

Chromatographic Separation

Due to their similar physical properties, separating a mixture of cis and trans isomers can be challenging.[24] High-Performance Liquid Chromatography (HPLC) is the method of choice.

Principle of Separation: The separation relies on differential interactions between the isomers and the stationary phase of the HPLC column. Because the trans isomer is generally less polar than the cis isomer (due to intramolecular hydrogen bonding potential in the cis isomer reducing its interaction with polar phases), they will have different retention times.

Experimental Protocol: HPLC Separation

-

Column Selection: A variety of columns can be effective. For positional isomers, phenyl-based or cholesterol-based columns can provide the necessary shape selectivity.[25] Normal-phase columns can also be used.[26]

-

Mobile Phase: A typical mobile phase for normal-phase separation might consist of a non-polar solvent like heptane or hexane mixed with a more polar modifier like isopropanol or ethanol. For reversed-phase, a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid, is used.

-

Method Development: A gradient elution (where the mobile phase composition is changed over time) is often employed to achieve optimal separation between the two closely eluting isomer peaks.

-

Detection: A UV detector is commonly used, as the carboxylic acid group has a weak chromophore. More sensitive detection can be achieved with mass spectrometry (LC-MS).[24]

Conclusion and Future Outlook

The cis and trans isomers of 3-Hydroxycyclobutanecarboxylic acid are not merely chemical curiosities but are enabling building blocks in the frontier of drug discovery. Their value lies in the rigid, predictable orientation of their functional groups, a feature highly sought after by medicinal chemists to enhance potency and selectivity. The ability to synthesize these isomers stereoselectively, particularly through robust methods like ketone reduction and Mitsunobu inversion, is a key technological capability. Furthermore, a command of advanced analytical techniques such as NMR, X-ray crystallography, and HPLC is essential to ensure stereochemical purity. As the demand for structurally novel and complex active pharmaceutical ingredients continues to grow, the strategic application of small, well-defined chiral synthons like the isomers of 3-Hydroxycyclobutanecarboxylic acid will undoubtedly play a pivotal role in the development of next-generation medicines.

References

- Synthesis method of trans-3-hydroxycyclobutylformic acid.

- Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).

- Squaryl molecular metaphors – application to r

- Studies toward the stereocontrolled synthesis of cyclobutane deriv

- 3-hydroxycyclobutane-1-carboxylic acid. ChemBK.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.

- CIS-3-HYDROXYCYCLOBUTANECARBOXYLICACID. Chemical-Suppliers.

- cis-3-Hydroxycyclobutanecarboxylic acid(552849-33-9) 1H NMR spectrum. ChemicalBook.

- The Emergence of 3-Hydroxycyclobutanecarbonitrile: A Key Building Block in Modern Drug Discovery. Benchchem.

- cis-3-Hydroxycyclobutanecarboxylic acid. ChemicalBook.

- Synthesis method of 3-oxocyclobutanecarboxylic acid.

- X-Ray Crystallography of Chemical Compounds. PMC - NIH.

- Preparation method of 3-oxocyclobutanecarboxylic acid.

- Supporting information for: Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in W

- cis-3-Hydroxycyclobutanecarboxylic acid. Nine Chongqing Chemdad Co., Ltd.

- Certificate of Analysis: cis-3-Hydroxycyclobutanecarboxylic acid.

- Cyclobutanecarboxylic acid, 3-hydroxy-, trans-. Ten Chongqing Chemdad Co., Ltd.

- 3-Hydroxycyclobutane-1-carboxylic acid. PubChem.

- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.

- Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)

- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ

- Demystifying X-ray Crystallography. Caltech.

- Need help on determining Cis and Trans with NMR spectrum. Reddit.

- X-ray Crystallography. CCDC.

- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI.

- Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns. Semantic Scholar.

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 5. 3-hydroxycyclobutane-1-carboxylic acid [chembk.com]

- 6. CIS-3-HYDROXYCYCLOBUTANECARBOXYLICACID | CAS 552849-33-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9 [amp.chemicalbook.com]

- 8. cis-3-Hydroxycyclobutanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. file.leyan.com [file.leyan.com]

- 10. Cyclobutanecarboxylic acid, 3-hydroxy-, trans- Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 13. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 14. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 15. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. reddit.com [reddit.com]

- 18. cis-3-Hydroxycyclobutanecarboxylic acid(552849-33-9) 1H NMR [m.chemicalbook.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 23. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 24. waters.com [waters.com]

- 25. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 26. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Stereochemistry and Chirality of 3-Hydroxycyclobutanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a prized structural motif in pharmaceutical chemistry.[1] Its rigid, three-dimensional scaffold offers a unique way to orient substituents in space, enabling precise interactions with biological targets. Among cyclobutane derivatives, 3-hydroxycyclobutanecarboxylic acid stands out as a versatile building block. However, the construction of this seemingly simple molecule is fraught with stereochemical challenges. The presence of two stereogenic centers gives rise to four distinct stereoisomers, each with potentially unique biological activity and metabolic profiles. This guide provides an in-depth exploration of the stereochemical landscape of 3-hydroxycyclobutanecarboxylic acid, from its fundamental isomeric relationships to the practical strategies for its synthesis, separation, and characterization.

The Stereoisomeric Landscape

3-Hydroxycyclobutanecarboxylic acid (C₅H₈O₃) possesses two stereocenters at the C1 and C3 positions.[2] This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other. The relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups defines them as either cis or trans.

-

cis Isomers: The (1R,3R) and (1S,3S) enantiomers, where the functional groups are on the same side of the ring plane.

-

trans Isomers: The (1R,3S) and (1S,3R) enantiomers, where the functional groups are on opposite sides of the ring plane.

Understanding the precise relationship between these isomers is fundamental for any development program. Enantiomers share identical physical properties (melting point, boiling point, solubility) in an achiral environment, differing only in their interaction with plane-polarized light and other chiral molecules. Diastereomers, however, have distinct physical properties, a crucial difference that is exploited in their separation.

Sources

Whitepaper: The Cyclobutane Motif: A Cornerstone of Modern Medicinal Chemistry

Abstract

Long regarded as a synthetic curiosity due to its inherent ring strain, the cyclobutane ring has emerged from the periphery to become a strategic and highly valuable scaffold in modern drug discovery.[1] Its unique combination of properties—conformational rigidity, a distinct three-dimensional (3D) geometry, and relative metabolic stability—offers medicinal chemists a powerful tool to overcome common challenges in lead optimization.[2][3] This guide provides an in-depth exploration of the cyclobutane motif, moving beyond a simple survey to dissect the causal relationships between its structure and its profound impact on pharmacological properties. We will examine its role as a versatile bioisostere, a tool for enhancing metabolic stability, and a means to navigate beyond the flat landscape of traditional aromatic scaffolds, supported by field-proven protocols and data-driven insights for the practicing drug discovery professional.

The Foundational Chemistry of the Cyclobutane Ring: More Than Just a Square

The utility of the cyclobutane ring in medicinal chemistry is a direct consequence of its unique structural and electronic properties, which distinguish it from both acyclic linkers and other cycloalkanes.

Ring Strain and Conformation: A Controlled Rigidity

The cyclobutane ring possesses a significant strain energy of approximately 26.3 kcal/mol, second only to cyclopropane among common carbocycles.[2][4] This strain arises from the deviation of its internal C-C-C bond angles (around 88°) from the ideal tetrahedral angle of 109.5°.[2] To alleviate the torsional strain that would exist in a perfectly planar conformation, cyclobutane adopts a puckered or "butterfly" structure.[2][5] This puckered conformation is not static; the ring undergoes rapid inversion between two equivalent puckered states at room temperature, with a low energy barrier of about 1.45 kcal/mol.[6]

This dynamic but constrained geometry is central to its function in drug design. It allows substituents to adopt well-defined pseudo-axial and pseudo-equatorial orientations, providing a rigid scaffold that can lock in a specific pharmacophore conformation, thereby reducing the entropic penalty upon binding to a biological target.[2]

Caption: Conformational relief of cyclobutane from a high-energy planar state to a stable puckered form.

Physicochemical Properties

The incorporation of a cyclobutane ring into a molecule imparts distinct physicochemical properties that are increasingly sought after in drug design. It increases the fraction of sp³-hybridized carbons (Fsp³), a parameter that has been correlated with higher clinical success rates due to improved solubility and reduced promiscuity.[7]

| Property | Cyclobutane | Cyclopropane | Phenyl | gem-Dimethyl |

| Ring Strain (kcal/mol) | ~26.3[2][4] | ~28.1[4] | N/A | N/A |

| Conformation | Puckered[2] | Planar | Planar | Freely Rotating |

| Fsp³ Character | High (1.0) | High (1.0) | Low (0) | High (1.0) |

| Metabolic Liability | Generally Low | Higher (prone to opening) | High (CYP oxidation) | Moderate (oxidation) |

| Solubility Impact | Generally Favorable[2] | Favorable | Often Poor | Can Decrease |

Table 1: Comparative properties of the cyclobutane motif against other common chemical scaffolds in medicinal chemistry.

Strategic Applications in Drug Design

The decision to incorporate a cyclobutane ring is a strategic choice aimed at solving specific ADME (Absorption, Distribution, Metabolism, and Excretion) and potency challenges.

The Cyclobutane as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, and the cyclobutane ring has proven to be a uniquely versatile substitute for several common motifs.

-

Aryl Ring Bioisostere: Replacing a planar, metabolically vulnerable aromatic ring with a 3D cyclobutane scaffold is a powerful strategy.[7] This substitution can improve metabolic stability by removing sites of oxidative metabolism, enhance aqueous solubility by disrupting crystal packing, and improve binding affinity through better spatial complementarity with the target protein.[7]

-

Alkene and Alkyne Mimic: A 1,2-disubstituted cyclobutane can lock the distance between two functional groups, mimicking the rigidity of a double or triple bond without the associated reactivity or potential for cis/trans isomerization.[8]

-

gem-Dimethyl Group Replacement: The cyclobutane ring can serve as a conformationally restricted replacement for a gem-dimethyl group. This can block metabolic oxidation at that position and orient substituents in a more defined manner. The 1-trifluoromethyl-cyclobutyl group has also been explored as a unique bioisostere for the tert-butyl group.[9]

Caption: Standard experimental workflow for a liver microsomal stability assay.

Case Studies: Cyclobutane Rings in Marketed Drugs

The theoretical advantages of cyclobutanes are validated by their presence in several FDA-approved drugs.

-

Carboplatin: One of the earliest and most successful examples, carboplatin is a platinum-based anticancer agent. The cyclobutane-1,1-dicarboxylate ligand replaces the two chloride ligands of its predecessor, cisplatin. This modification significantly reduces the nephrotoxicity associated with cisplatin while retaining potent anticancer activity. *[2] Boceprevir (Victrelis®): An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, boceprevir features a cyclobutylmethyl group. This moiety was found to be optimal for potency compared to the corresponding cyclopropyl and cyclopentyl analogues. *[10] Apalutamide (Erleada®): This androgen receptor antagonist used to treat prostate cancer incorporates a cyclobutanone in its synthesis, leading to the final cyclobutane-containing scaffold.

***

Conclusion and Future Outlook

The cyclobutane ring has transitioned from an underutilized scaffold to a mainstream tool in medicinal chemistry. I[1][2]ts ability to impart conformational rigidity, enhance metabolic stability, and provide novel three-dimensional exit vectors makes it an invaluable asset for lead optimization. A[3]s synthetic methodologies for creating complex and stereochemically rich cyclobutanes continue to advance, w[11][12]e can anticipate an even greater proliferation of this powerful motif in the next generation of innovative medicines. For the modern drug hunter, a deep understanding of the properties, applications, and synthesis of the cyclobutane ring is no longer optional—it is essential.

References

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

Teponno, R. B., Kusari, S., & Spiteller, M. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar. [Link]

-

Jie, X., Shang, M., & Chen, P. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [Link]

-

SINOPEG. (n.d.). Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery. [Link]

-

Huang, Z., Tan, H., Cui, R., Hu, Y., & Zhang, Q.-W. (2025). Functionalized cyclobutane synthesis from bicyclobutanes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. [Link]

-

Piva, O. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

-

Liu, Y., Zhang, Y., Wang, Y., Zhang, H., Wu, L.-Z., & Li, C.-J. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-r[13][13]earrangement cascade. PubMed Central. [Link]

-

Kirton, S. B., Muthas, D. S., & Brown, L. E. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

-

Royal Society of Chemistry. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. [Link]

-

Royal Society of Chemistry. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. [Link]

-

ResearchGate. (2025). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. [Link]

-

ResearchGate. (n.d.). Examples of stereochemically complex cyclobutane‐containing natural products and pharmaceutical drugs. [Link]

-

Reisman, S. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. [Link]

-

ResearchGate. (2025). The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]

-

Royal Society of Chemistry. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

-

Slideshare. (2017). Conformational analysis. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

National Institutes of Health. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

-

ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment library. [Link]

-

National Institutes of Health. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

-

ResearchGate. (n.d.). FDA‐approved drugs developed by FBDD (as of January 2022). [Link]

-

ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes. [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Conformational analysis | PDF [slideshare.net]

- 7. benchchem.com [benchchem.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flexible route to enantiomerically enriched cyclobutanes | Research | Chemistry World [chemistryworld.com]

- 13. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

Discovery and synthetic history of 3-Hydroxycyclobutanecarboxylic acid.

An In-Depth Technical Guide to the Discovery and Synthetic History of 3-Hydroxycyclobutanecarboxylic Acid

Abstract

3-Hydroxycyclobutanecarboxylic acid, a deceptively simple molecule, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, four-membered ring, decorated with versatile hydroxyl and carboxylic acid functional groups, offers a unique conformational constraint that is highly sought after in the design of specific and potent therapeutic agents. This guide provides a comprehensive overview of the molecule's journey from a synthetic curiosity to a critical building block. We will explore its synthetic history, detailing the evolution of methodologies from early, often challenging routes to modern, efficient, and stereoselective strategies. Key applications, particularly its pivotal role in the synthesis of Janus kinase (JAK) inhibitors, will be discussed, providing context for its significance in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important synthetic intermediate.

Introduction: The Rise of a Key Building Block

At its core, 3-hydroxycyclobutanecarboxylic acid (CAS 194788-10-8) is a cyclobutane derivative featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This bifunctionality is key to its utility; the hydroxyl group serves as a handle for etherification or esterification, while the carboxylic acid is amenable to amidation or reduction. Positioned on a strained four-membered ring, these groups allow chemists to exert precise control over molecular conformation and stereochemistry, which are critical parameters for biological activity.

While the precise moment of its first laboratory synthesis is not prominently documented in seminal, named reactions, its importance grew exponentially with the demands of modern drug discovery.[1] The history of cyclobutane chemistry itself is complex, with early reports on related structures like 1,3-cyclobutanedicarboxylic acid being fraught with mistaken identities and unexpected rearrangements.[2] The emergence of 3-hydroxycyclobutanecarboxylic acid into the limelight is intrinsically linked to its identification as an indispensable component for complex pharmaceutical targets, most notably Tofacitinib, a groundbreaking Janus kinase (JAK) inhibitor.[1] Its value lies in providing a rigid, non-aromatic scaffold that can be elaborated into sophisticated drug architectures.[1]

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈O₃ | [3][4] |

| Molecular Weight | 116.11 g/mol | [3] |

| Appearance | Colorless or white solid | [4][5] |

| IUPAC Name | 3-hydroxycyclobutane-1-carboxylic acid | [3] |

| CAS Number | 194788-10-8 |[5][6][7][8] |

Synthetic Evolution: Crafting the Cyclobutane Core

The synthesis of 3-hydroxycyclobutanecarboxylic acid is non-trivial, primarily due to the inherent ring strain of the cyclobutane core. Methodologies have evolved significantly, moving from classical cycloadditions to more sophisticated multi-step sequences that offer greater control over purity and stereochemistry. A common and industrially relevant strategy involves the synthesis of an intermediate, 3-oxocyclobutanecarboxylic acid, which is then reduced to the desired hydroxyl compound.

Synthesis via 3-Oxocyclobutanecarboxylic Acid Intermediate

This approach is popular due to the relative accessibility of starting materials. The core challenge lies in efficiently constructing the 3-oxocyclobutane ring.

A patented method outlines a three-step process starting from readily available acetone, bromine, and malononitrile.[9] This route avoids highly toxic reagents like osmium tetroxide and is designed for scalability.[9]

-

Step 1: Synthesis of 1,3-dibromoacetone. Acetone and bromine react in ethanol to form 1,3-dibromoacetone.

-

Step 2: Cyclization. The dibromoacetone is reacted with malononitrile in the presence of a base to form the cyclobutane ring.

-

Step 3: Hydrolysis and Decarboxylation. The nitrile and ester groups are hydrolyzed, followed by decarboxylation to yield 3-oxocyclobutanecarboxylic acid.

-

Step 4: Reduction. The final product is obtained by reducing the ketone, for example, with sodium borohydride (NaBH₄).

The overall yield for the 3-oxo intermediate is reported to be in the range of 52-68% with a purity of 99-99.2%.[9]

Caption: Synthesis pathway starting from acetone.

Another patented approach involves the reaction of a malonic ester with a protected dibromopropane derivative.[10] This method is characterized by fewer steps but requires more specialized starting materials and harsher reaction conditions.

-

Step 1: Alkylation and Cyclization. Diisopropyl malonate is deprotonated with a strong base (potassium tert-butoxide) and then reacted with 2,2-dimethoxy-1,3-dibromopropane. The reaction is heated for an extended period (e.g., 4 days at 140°C) to facilitate both alkylation and intramolecular cyclization.[10]

-

Step 2: Hydrolysis and Decarboxylation. The resulting intermediate is treated with concentrated hydrochloric acid to hydrolyze the esters and the ketal, followed by decarboxylation to give 3-oxocyclobutanecarboxylic acid.[10]

-

Step 3: Reduction. The ketone is reduced to the final alcohol product.

This route is advantageous for its operational simplicity and the high purity of the final product after recrystallization.[10]

Stereoselective Synthesis

For pharmaceutical applications, controlling the stereochemistry (cis vs. trans isomers and specific enantiomers) is paramount. The relative orientation of the hydroxyl and carboxylic acid groups significantly impacts how the molecule fits into a biological target.

-

Cis vs. Trans Isomers: The reduction of the 3-oxocyclobutanecarboxylic acid precursor can lead to a mixture of cis and trans isomers. The choice of reducing agent and reaction conditions can influence the diastereoselectivity. Bulky reducing agents often favor the formation of the trans isomer by approaching from the less sterically hindered face. Subsequent separation of the isomers can be achieved by chromatography or selective crystallization. Both cis-3-hydroxycyclobutanecarboxylic acid (CAS 552849-33-9) and trans-3-hydroxycyclobutanecarboxylic acid are commercially available.[3][11]

-

Enantioselective Synthesis: Accessing enantiomerically pure forms, such as (1R,3R)-3-hydroxycyclobutane-1-carboxylic acid, typically requires more advanced strategies. These can include:

-

Chiral Resolution: Synthesizing a racemic mixture and then separating the enantiomers using a chiral resolving agent.

-

Asymmetric Catalysis: Employing a chiral catalyst during the reduction of the 3-oxo precursor to selectively form one enantiomer.

-

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor.

-

Caption: Stereochemical pathways from the 3-oxo precursor.

Experimental Protocols

The following represents a generalized protocol for a key synthetic step, based on publicly available patent literature.[9][10]

Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Illustrative)

Objective: To synthesize the key intermediate 3-oxocyclobutanecarboxylic acid from a malonic ester and a dibromoalkane derivative.

Materials:

-

Diisopropyl malonate

-

2,2-dimethoxy-1,3-dibromopropane

-

Potassium tert-butoxide (t-BuOK)

-

N,N-Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Heptane

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere flask, add DMF and potassium tert-butoxide.

-

Deprotonation: Cool the mixture in an ice bath and slowly add a solution of diisopropyl malonate in DMF. Stir for approximately 3 hours.

-

Cyclization: Warm the reaction mixture and add 2,2-dimethoxy-1,3-dibromopropane. Heat the mixture to 140°C and maintain for 4 days.

-

Workup 1: Cool the reaction. Distill off approximately half of the DMF. Add water and extract the aqueous phase multiple times with heptane. Combine the organic phases.

-

Purification 1: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclized product.

-

Hydrolysis: Transfer the crude product to a new flask. Add water and concentrated HCl. Heat the mixture to reflux (approx. 102-106°C) for 120 hours.

-

Workup 2: After the reaction is complete, boil off approximately two-thirds of the solvent. Extract the remaining solution with dichloromethane.

-

Purification 2: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 3-oxocyclobutanecarboxylic acid.

-

Recrystallization: Recrystallize the crude product from a dichloromethane/heptane solvent system to yield the pure final product.

Safety Note: This synthesis involves corrosive and flammable materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Discovery

3-Hydroxycyclobutanecarboxylic acid and its nitrile analogue, 3-hydroxycyclobutanecarbonitrile, are critical intermediates in the synthesis of numerous modern pharmaceuticals.[1] The rigid cyclobutane scaffold helps to lock the conformation of a drug molecule, potentially increasing its binding affinity and selectivity for its target protein.

Key Therapeutic Areas:

-

Autoimmune Diseases: The most prominent application is in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other autoimmune conditions.[1] The cyclobutane moiety is a core structural element of the drug.

-

Oncology: It is a building block for various kinase inhibitors used in cancer therapy, as well as MDM2 antagonists that function as anti-tumor agents.[9]

-

Cardiovascular Disease: The scaffold is used in the development of CETP (Cholesteryl Ester Transfer Protein) inhibitors, which are investigated for their role in managing cholesterol levels.[9]

-

Neurological Disorders: It is also employed in the synthesis of PDE10 (Phosphodiesterase 10) inhibitors, which are targets for treating disorders like schizophrenia and Huntington's disease.[9]

Caption: Applications of the 3-hydroxycyclobutane scaffold.

Conclusion

3-Hydroxycyclobutanecarboxylic acid exemplifies the critical role of functionalized small-ring systems in modern organic synthesis and drug discovery. Its history is not one of a singular, celebrated discovery but rather a gradual ascent driven by its utility in constructing complex, biologically active molecules. The development of robust and scalable synthetic routes, particularly those proceeding through the 3-oxo intermediate, has cemented its status as a commercially valuable building block. As the demand for conformationally constrained and stereochemically defined drug candidates continues to grow, the importance of 3-hydroxycyclobutanecarboxylic acid and its derivatives is poised to increase, promising further innovation in both synthetic methodology and therapeutic design.

References

- The Chemistry Behind 3-Hydroxycyclobutanecarboxylic Acid: A Building Block for Innov

- The Emergence of 3-Hydroxycyclobutanecarbonitrile: A Key Building Block in Modern Drug Discovery - Benchchem. (URL: )

-

3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem. (URL: [Link])

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P

-

3-hydroxycyclobutane-1-carboxylic acid - ChemBK. (URL: [Link])

-

-